

# NH<sub>2</sub>-PEG<sub>3</sub>-C<sub>2</sub>-NH-Boc chemical structure and properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: NH<sub>2</sub>-PEG<sub>3</sub>-C<sub>2</sub>-NH-Boc

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## Technical Guide: NH<sub>2</sub>-PEG<sub>3</sub>-C<sub>2</sub>-NH-Boc

For Researchers, Scientists, and Drug Development Professionals

### Introduction

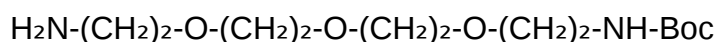
**NH<sub>2</sub>-PEG<sub>3</sub>-C<sub>2</sub>-NH-Boc**, systematically named tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate, is a heterobifunctional, monodisperse polyethylene glycol (PEG) linker.<sup>[1]</sup> It features a terminal primary amine and a terminal amine protected by a tert-butyloxycarbonyl (Boc) group, separated by a flexible, hydrophilic PEG<sub>3</sub> spacer.<sup>[1][2]</sup> This specific architecture makes it a valuable tool in bioconjugation, chemical biology, and drug development.

The primary amine allows for immediate conjugation to various molecules, while the Boc-protected amine provides a stable, orthogonal handle that can be deprotected under specific acidic conditions to reveal a second primary amine for subsequent reactions.<sup>[1][3]</sup> This enables a controlled, stepwise approach to synthesizing complex molecular architectures. Its most prominent application is in the construction of Proteolysis-Targeting Chimeras (PROTACs), where it serves as the flexible linker connecting a target protein ligand to an E3 ubiquitin ligase ligand.<sup>[4][5][6]</sup> The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.<sup>[3]</sup>

### Chemical Structure and Physicochemical Properties

The structure of **NH2-PEG3-C2-NH-Boc** consists of a primary amine (NH<sub>2</sub>), a three-unit polyethylene glycol (PEG3) chain, a two-carbon ethyl spacer (C<sub>2</sub>), and a Boc-protected amine (NH-Boc).

Chemical Structure:



## Quantitative Properties

The following table summarizes the key physicochemical properties of **NH2-PEG3-C2-NH-Boc**.

Property	Value	Source(s)
IUPAC Name	tert-butyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate	[7]
Synonyms	PROTAC Linker 15, t-Boc-N-Amido-PEG3-Amine	[1][5]
CAS Number	101187-40-0	[6][8][9]
Molecular Formula	C <sub>13</sub> H <sub>28</sub> N <sub>2</sub> O <sub>5</sub>	[6][7][8]
Molecular Weight	292.37 g/mol	[6][7][8]
Appearance	Colorless to light yellow viscous liquid or solid	[10][11][12]
Purity	Typically ≥95% to ≥99%	[1][9]
Storage Conditions	2-8°C or -20°C, keep in dark place under inert atmosphere	[1][6]

## Experimental Protocols

The utility of **NH2-PEG3-C2-NH-Boc** lies in its two reactive amine groups, one of which is protected. The following protocols describe the fundamental steps for its use in a typical conjugation workflow: (1) deprotection of the Boc group and (2) conjugation of the resulting primary amine to a carboxylic acid.

## Protocol 1: Boc Group Deprotection

This procedure removes the Boc protecting group to expose the second primary amine, making it available for subsequent conjugation.[3] This reaction is a simple carbamate hydrolysis performed under acidic conditions.[13]

Materials:

- **NH2-PEG3-C2-NH-Boc**
- Anhydrous Dichloromethane (DCM) or other suitable organic solvent (e.g., ethyl acetate, dioxane)[3][13]
- Trifluoroacetic acid (TFA) or concentrated Hydrochloric acid (HCl)[3][13]
- Saturated sodium bicarbonate solution (for neutralization)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Rotary evaporator

Procedure:

- Dissolve the **NH2-PEG3-C2-NH-Boc** linker in anhydrous DCM.
- Add an equal volume of TFA to the solution.[3] For other acids, use a sufficient excess to ensure complete reaction.
- Stir the reaction mixture at room temperature for 1-2 hours.[3]
- Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed.[3]
- Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[3] The resulting deprotected linker is typically an ammonium salt (e.g., TFA salt).
- (Optional) For neutralization, dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter,

and concentrate to yield the free diamine.[3]

## Protocol 2: Amide Bond Formation with a Carboxylic Acid

This protocol describes the coupling of one of the primary amines of the linker to a molecule containing a carboxylic acid group using the common and efficient EDC/NHS chemistry.[14][15]

Materials:

- Deprotected NH<sub>2</sub>-PEG3-C<sub>2</sub>-NH<sub>2</sub> linker (from Protocol 3.1) or the starting **NH<sub>2</sub>-PEG3-C<sub>2</sub>-NH-Boc**
- Molecule containing a carboxylic acid group (-COOH)
- Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0.[14][16]
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5.[14]
- EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)[14]
- (Optional but recommended) Sulfo-NHS (N-hydroxysulfosuccinimide) or NHS[14][15]
- Quenching Solution (e.g., hydroxylamine, Tris, or glycine)[14][16]
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for non-aqueous reactions[3][16]

Procedure (Two-Step Aqueous Method):

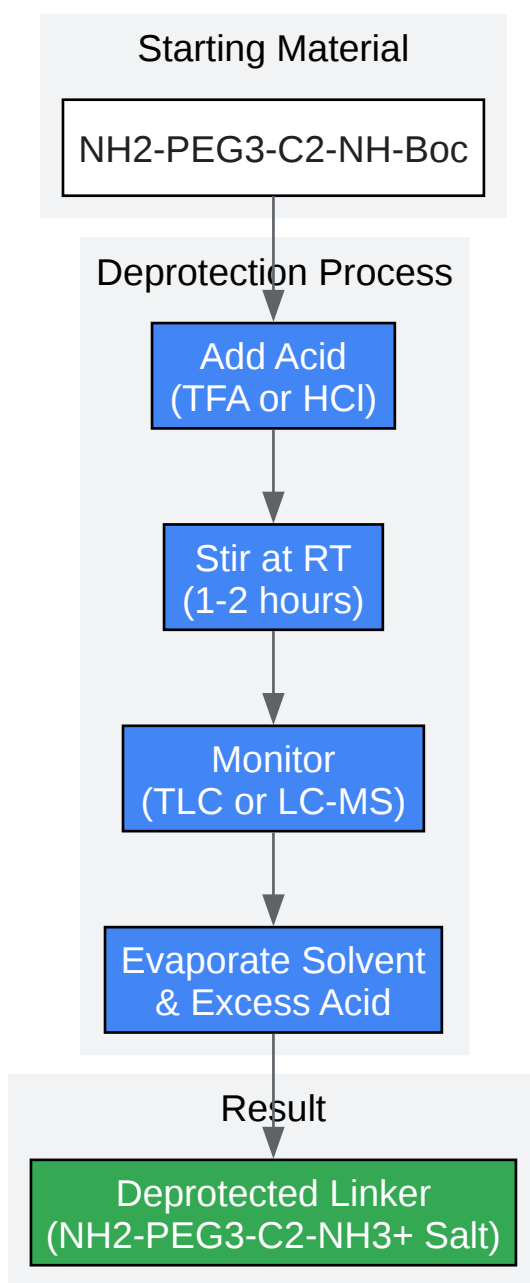
- Dissolve the carboxyl-containing molecule in Activation Buffer.
- Add EDC (e.g., 1.2 equivalents) and Sulfo-NHS (e.g., 2.2 equivalents) to the solution to activate the carboxylic acid by forming a more stable Sulfo-NHS ester.[3][14][15] Stir for 15-60 minutes at room temperature.[17]
- Introduce the amine-containing linker (1 equivalent or slight excess) to the activated carboxyl solution. Adjust the pH to 7.2-8.5 with Coupling Buffer if necessary to facilitate the reaction

with the primary amine.

- Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[3]
- Monitor the reaction progress by LC-MS.
- Quench the reaction by adding an amine-containing quenching solution to consume any unreacted NHS esters.[14][16]
- Purify the final conjugate using an appropriate method, such as preparative reverse-phase HPLC.[3]

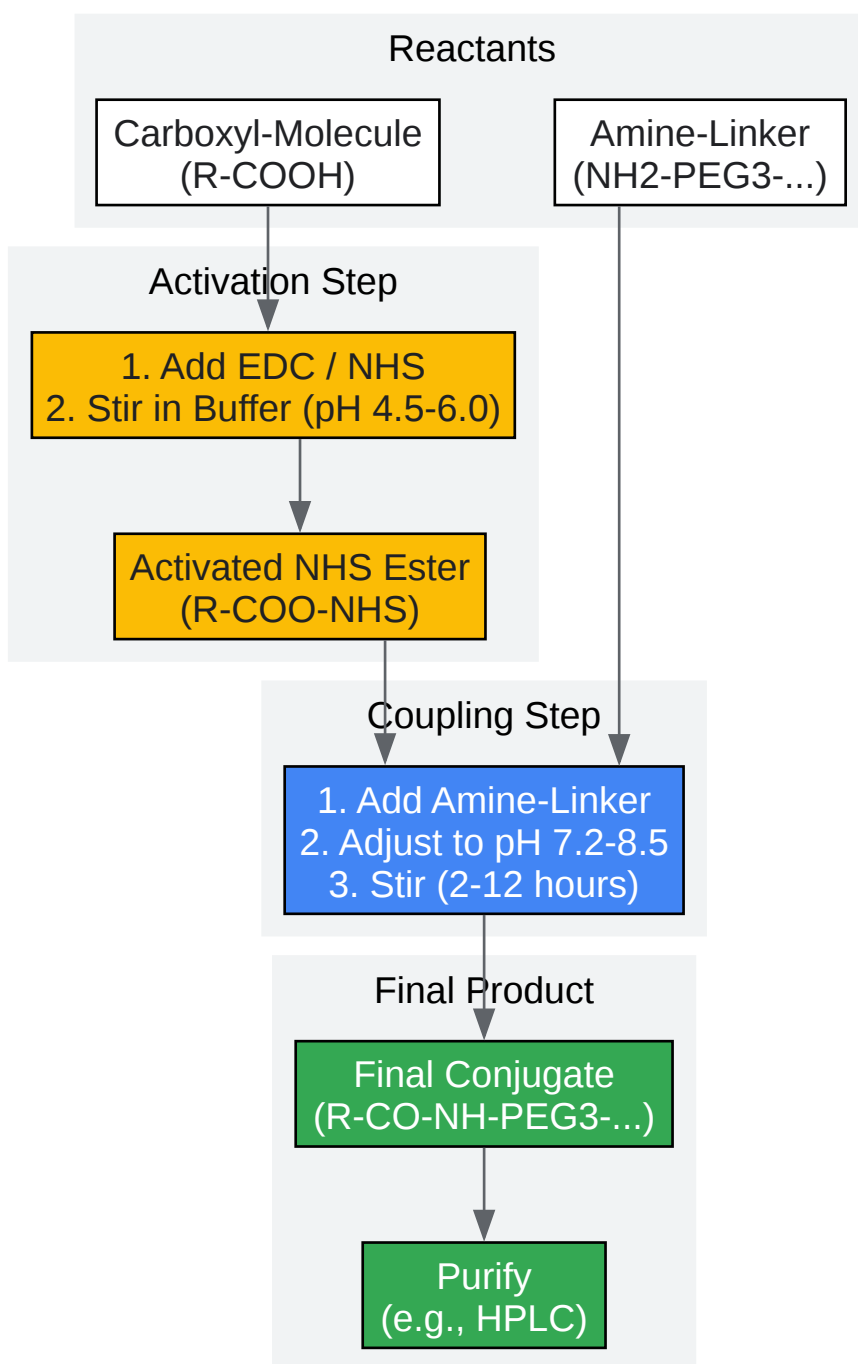
## Diagrams and Workflows

The following diagrams illustrate the key experimental and logical workflows involving **NH2-PEG3-C2-NH-Boc**.



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Caption: Workflow for the acid-catalyzed deprotection of the Boc group.



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Caption: Workflow for EDC/NHS mediated amine-carboxyl conjugation.

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- To cite this document: BenchChem. [NH2-PEG3-C2-NH-Boc chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at:



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